Cas no 919724-53-1 (2-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethanamine)
919724-53-1 structure
Product Name:2-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethanamine
Numero CAS:919724-53-1
MF:C13H20ClN3
MW:253.771001815796
CID:1971630
PubChem ID:16394885
Update Time:2025-04-21
2-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethanamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-Chlorophenyl)-2-(4-methyl-1-piperazinyl)ethanamine
- 2-(4-CHLORO-PHENYL)-2-(4-METHYL-PIPERAZIN-1-YL)-ETHYLAMINE
- AKOS000141257
- AT39427
- STK622897
- AKOS016040396
- BBL031054
- 2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine
- SCHEMBL26921276
- 919724-53-1
- 2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine
- 2-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethanamine
-
- MDL: MFCD08667760
- Inchi: 1S/C13H20ClN3/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11/h2-5,13H,6-10,15H2,1H3
- Chiave InChI: OIKPAHGRDVKVFV-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C(CN)N1CCN(C)CC1
Proprietà calcolate
- Massa esatta: 253.1345753Da
- Massa monoisotopica: 253.1345753Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 221
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 32.5Ų
2-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethanamine Letteratura correlata
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
919724-53-1 (2-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)ethanamine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso